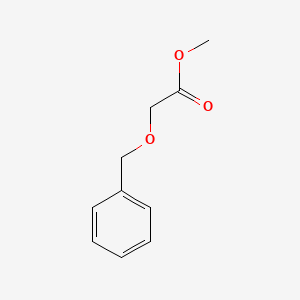

2-(苯甲氧基)乙酸甲酯

概述

描述

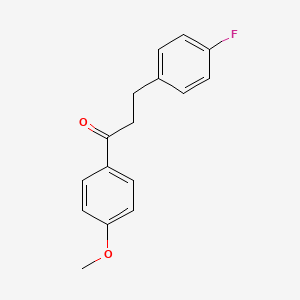

“Methyl 2-(benzyloxy)acetate” is a chemical compound with the molecular formula C10H12O3 . It is used as an active diluent for epoxy resins, with a reference usage amount of 10% to 20% .

Synthesis Analysis

The synthesis of “Methyl 2-(benzyloxy)acetate” involves the reaction of 2-(benzyloxy)acetic acid with methanol . The reaction is facilitated by thionyl chloride and carried out at a temperature below 8°C . The resulting product is a clear, colorless liquid .Molecular Structure Analysis

The InChI code for “Methyl 2-(benzyloxy)acetate” is 1S/C10H12O3/c1-12-10(11)8-13-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

Esters, such as “Methyl 2-(benzyloxy)acetate”, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis

“Methyl 2-(benzyloxy)acetate” is a liquid at room temperature . It has a molecular weight of 180.2 . Its solubility is classified as very soluble, with a solubility of 2.23 mg/ml or 0.0124 mol/l .科学研究应用

合成应用

2-(苯甲氧基)乙酸甲酯在各种化合物的合成中发挥着重要作用。它被用作α-苯甲氧基羧酸酯、酰胺或醛的合成子,作为非对映选择性和对映选择性羟醛反应的烯醇盐前体(Kobayashi, 2001)。此外,其衍生物,例如 2-苯甲氧基-1-甲基吡啶鎓三氟甲磺酸盐,被开发为稳定的中性有机盐,可将醇转化为苄基醚(Poon & Dudley, 2006)。

药物研究

在药物研究中,2-(苯甲氧基)乙酸甲酯的衍生物因其潜在的药用特性而受到研究。例如,N-(苯甲氧基)-2-氮杂螺[4,4]壬烷-1,3-二酮等化合物显示出抗 MES(最大电休克)活性,表明具有作为抗惊厥药的潜力(Edafiogho 等,1991)。

有机化学

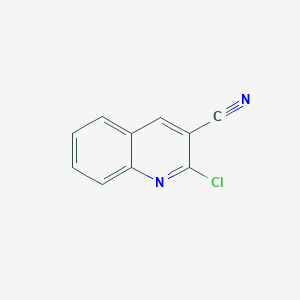

在有机化学中,2-(苯甲氧基)乙酸甲酯用于创建复杂分子结构。例如,它与乙腈的相互作用导致形成咪唑并[1,2-a]喹啉衍生物(Iminov 等,2008)。这些化合物具有广泛的应用,包括在药物化学中。

缓蚀

2-(苯甲氧基)乙酸甲酯衍生物还在材料科学中找到应用,例如在缓蚀中。已经研究了 2-(苯甲酰胺)-2-(4-苯基-1H-1,2,3-三唑-1-基)乙酸甲酯等衍生物在酸性环境中抑制低碳钢腐蚀的有效性(Elazhary 等,2019)。

聚合物科学

在聚合物科学领域,2-(苯甲氧基)乙酸甲酯衍生物用作聚合过程的引发剂。例如,源自 2-(苯甲氧基)乙酸甲酯的二叔丁基香水酸酯已被用作醋酸乙烯聚合的引发剂,从而形成具有特定性质的聚合物(Sato 等,2001)。

有机合成和药物化学

2-(苯甲氧基)乙酸甲酯是有机合成和药物化学中的一种多功能试剂。它用于合成各种有机化合物,并在药物开发中得到应用。例如,它在合成抗炎苯并恶唑衍生物和构建药物化合物(如福莫普辛 A 三肽侧链)中的作用是值得注意的(Dunwell & Evans, 1977); (Yasuno 等,2016)。

环境应用

在环境科学中,2-(苯甲氧基)乙酸甲酯衍生物因其在沼气生产和除草剂中的潜力而受到探索。它们对参与沼气生产的微生物群落的影响已得到研究,为这些化合物对环境的影响提供了见解(Czarny 等,2019)。

作用机制

Target of Action

Methyl 2-(benzyloxy)acetate is a chemical compound that is often used in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, the primary targets of Methyl 2-(benzyloxy)acetate are the carbon atoms in the molecules that it reacts with.

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, Methyl 2-(benzyloxy)acetate interacts with its targets through a series of steps. First, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Then, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that the compound plays a role in the suzuki–miyaura cross-coupling reaction, which is a key process in organic synthesis . This reaction can lead to the formation of various organic compounds, affecting multiple biochemical pathways downstream.

Result of Action

The primary result of the action of Methyl 2-(benzyloxy)acetate is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of Methyl 2-(benzyloxy)acetate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction is also typically performed in an organic solvent . Therefore, the presence and concentrations of these substances in the environment can affect the action of Methyl 2-(benzyloxy)acetate.

安全和危害

未来方向

The future directions for “Methyl 2-(benzyloxy)acetate” could involve further exploration of its synthesis and reactions. For instance, its synthesis could be optimized, and its reactions with various reagents could be studied in more detail. Additionally, its potential applications in various fields, such as in the production of epoxy resins, could be further investigated .

属性

IUPAC Name |

methyl 2-phenylmethoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-10(11)8-13-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEIZSSWCVSZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471651 | |

| Record name | METHYL 2-(BENZYLOXY)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31600-43-8 | |

| Record name | METHYL 2-(BENZYLOXY)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

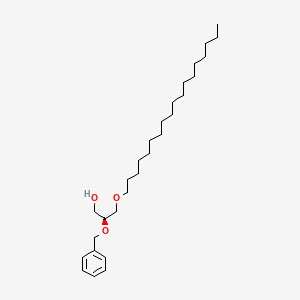

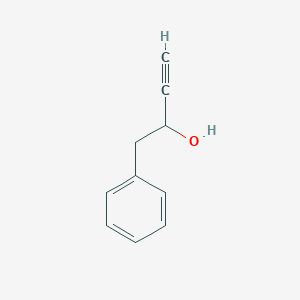

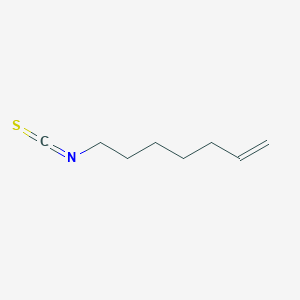

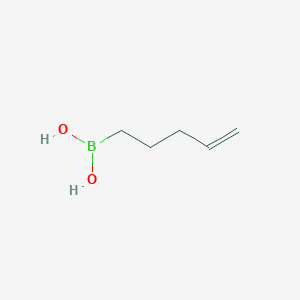

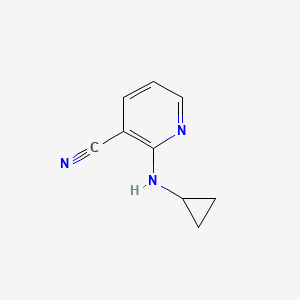

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine](/img/structure/B1354239.png)

![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)